(4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine
Description
(4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine: is an organic compound that features a naphthylamine core substituted with a thiazolyl group and an ethylphenyl group
Properties
IUPAC Name |
4-(4-ethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-2-15-10-12-17(13-11-15)20-14-24-21(23-20)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAZKWBGWHXZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Ethylphenyl Group: The ethylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the ethylphenyl group reacts with a halogenated thiazole.
Attachment to Naphthylamine: The final step involves the coupling of the thiazolyl-ethylphenyl intermediate with 1-naphthylamine through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the nitro groups if present.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthylamine core can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives and amines.
Substitution: Halogenated, nitrated, and sulfonated naphthylamine derivatives.
Scientific Research Applications
(4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and naphthylamine core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylphenyl)(2,5-thiazolyl))-1-naphthylamine: Similar structure with a methyl group instead of an ethyl group.
(4-(4-Chlorophenyl)(2,5-thiazolyl))-1-naphthylamine: Contains a chlorophenyl group instead of an ethylphenyl group.
(4-(4-Bromophenyl)(2,5-thiazolyl))-1-naphthylamine: Features a bromophenyl group in place of the ethylphenyl group.
Uniqueness
- The presence of the ethyl group in (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine can influence its physical and chemical properties, such as solubility and reactivity, making it distinct from its methyl, chloro, and bromo analogs.
Biological Activity
The compound (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂S
- Structural Features : The compound consists of a naphthylamine core with a thiazole ring and an ethylphenyl substituent. The presence of the thiazole moiety is particularly significant as it is often associated with various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.
- Case Study : In vitro studies have demonstrated that thiazole derivatives can significantly reduce the viability of human cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Thiazole derivatives are known for their ability to inhibit bacterial growth, which may be attributed to their interference with bacterial enzyme systems.
- Research Findings : A study indicated that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating infections .
The mechanism of action for this compound likely involves:
- Binding Interactions : The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of signaling pathways.
- Enzyme Inhibition : The thiazole ring is known for its ability to bind to active sites of enzymes, potentially inhibiting their activity and disrupting metabolic processes .
Comparative Analysis with Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains an ethyl group enhancing lipophilicity | Potential anticancer and antimicrobial |
| (4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine | Features a methoxy group affecting solubility | Notable cytotoxic effects |
| (4-(3-Methylphenyl)(2,5-thiazolyl))-1-naphthylamine | Has a methyl group that may influence activity | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine, and how can purity be validated?
- Methodology :
- Reductive Amination : Analogous to naphthylamine derivatives (e.g., Methyl(4-methylnaphthalen-1-ylmethyl)amine synthesis), combine 4-(4-Ethylphenyl)thiazole-2-carbaldehyde with 1-naphthylamine under reductive conditions. Use sodium cyanoborohydride or hydrogen gas with Pd/C catalysis .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (deuterated DMSO or CDCl₃) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Protocol :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, resolving power ≥30,000).
- NMR Analysis : Assign thiazole protons (δ 7.5–8.5 ppm) and naphthylamine aromatic signals (δ 6.8–7.3 ppm). Use DEPT-135 for carbon hybridization confirmation.
- FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
Q. What preliminary bioactivity assays are recommended for this compound?
- Screening Framework :
- Cancer Research : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses. Pair with a caspase-3/7 activity assay to probe apoptosis .
- Proteomics : Use surface plasmon resonance (SPR) to test binding affinity for kinase targets (e.g., EGFR, AKT). Validate hits via Western blotting for phosphorylation status .
Advanced Research Questions
Q. How can factorial design optimize reaction yield and minimize byproducts in synthesis?
- Experimental Design :
- Variables : Temperature (60–100°C), catalyst loading (1–5% Pd/C), and reaction time (12–24 hrs). Use a 2³ full factorial design to model interactions.
- Response Surface Methodology (RSM) : Identify optimal conditions via ANOVA. Prioritize factors with Pareto charts .
Q. How to resolve contradictions in bioactivity data across cell lines or assay formats?
- Analytical Workflow :
- Dose-Response Curves : Test 10⁻⁹–10⁻³ M ranges to confirm EC₅₀/IC₅₀ consistency.
- Orthogonal Assays : Compare SPR binding data with cellular viability results. If discrepancies arise, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (microsomal incubation) .
Q. What computational strategies predict target engagement and off-target risks?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with kinase X-ray structures (PDB). Prioritize binding poses with ΔG ≤ -8 kcal/mol.
- Pharmacophore Modeling : Align thiazole and naphthylamine moieties with known inhibitor pharmacophores (e.g., ATP-binding pockets). Validate with MD simulations (NAMD, 100 ns trajectories) .
Q. How to assess metabolic stability and degradation pathways in physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
